7-(2-methoxyethyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-methoxyethyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a methoxyethyl group, a methyl group, and a propylsulfanyl group attached to a purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyethyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with 2-methoxyethyl bromide, followed by the introduction of a propylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation and substitution reactions. The final product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-(2-methoxyethyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl or propylsulfanyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted purine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
7-(2-methoxyethyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(2-methoxyethyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: A glycol ether used as a solvent and in the synthesis of various chemicals.
Metoprolol: A β-blocker used in the treatment of hypertension and angina pectoris.
Uniqueness
7-(2-methoxyethyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike 2-methoxyethanol and metoprolol, this compound has a purine ring system with additional functional groups that enable it to participate in a wider range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-4-7-20-12-13-9-8(16(12)5-6-19-3)10(17)14-11(18)15(9)2/h4-7H2,1-3H3,(H,14,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAIZMRNHHXEOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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